molecular formula C8H9NO2S B1429113 5-Methyl-6-methylsulfanyl-nicotinic acid CAS No. 1355226-55-9

5-Methyl-6-methylsulfanyl-nicotinic acid

Cat. No.: B1429113
CAS No.: 1355226-55-9
M. Wt: 183.23 g/mol
InChI Key: OHJARNLNPHKLKA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-Methyl-6-methylsulfanyl-nicotinic acid is a heterocyclic organic compound belonging to the pyridinecarboxylic acid family. Its systematic IUPAC name is 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid , reflecting the substitution pattern on the pyridine ring. The molecular formula $$ \text{C}8\text{H}9\text{NO}_2\text{S} $$ corresponds to a molecular weight of 183.23 g/mol . The compound is registered under CAS number 1355226-55-9 and is alternatively referred to as 3-pyridinecarboxylic acid, 5-methyl-6-(methylthio)- in chemical databases.

Property Value
IUPAC Name 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid
Molecular Formula $$ \text{C}8\text{H}9\text{NO}_2\text{S} $$
CAS Number 1355226-55-9
Synonyms 5-Methyl-6-(methylthio)nicotinic acid; 3-Pyridinecarboxylic acid, 5-methyl-6-(methylthio)-

The compound’s structure features a pyridine ring substituted with a carboxylic acid group at position 3, a methyl group at position 5, and a methylsulfanyl ($$-\text{SCH}_3$$) group at position 6.

Historical Development in Heterocyclic Chemistry

The synthesis and study of pyridine derivatives like this compound are rooted in advancements in heterocyclic chemistry during the 20th century. Pyridine itself, first isolated from coal tar in 1849, became a cornerstone for developing bioactive molecules due to its aromatic stability and functionalization potential.

Nicotinic acid (pyridine-3-carboxylic acid), a precursor to this compound, gained prominence for its role in redox coenzymes (NAD/NADP) and lipid-lowering applications. The introduction of sulfur-containing substituents, such as methylsulfanyl groups, emerged as a strategy to modulate electronic and steric properties of pyridine derivatives. For example, the Chichibabin synthesis method, which combines aldehydes and ammonia, laid the groundwork for functionalizing pyridine rings with diverse groups.

Recent innovations in green chemistry have further refined synthetic routes. A 2024 study demonstrated a Cyrene-based solvent system for preparing nicotinic acid derivatives, emphasizing sustainability while maintaining high yields.

Structural Relationship to Nicotinic Acid Derivatives

This compound shares a core pyridine-3-carboxylic acid framework with nicotinic acid but differs in its substitution pattern. Comparative analysis reveals:

Compound Substituents Molecular Weight (g/mol)
Nicotinic acid $$-$$COOH at position 3 123.11
This compound $$-$$COOH (position 3), $$-\text{CH}3$$ (position 5), $$-\text{SCH}3$$ (position 6) 183.23
5-(Methylsulfonyl)nicotinic acid $$-$$COOH (position 3), $$-\text{SO}2\text{CH}3$$ (position 5) 201.20

The methylsulfanyl group at position 6 introduces steric bulk and electron-donating effects, which influence reactivity and intermolecular interactions. For instance, sulfur’s polarizability enhances π-stacking capabilities, a feature exploited in materials science. Additionally, the methyl group at position 5 contributes to hydrophobic interactions, making the compound a candidate for drug design.

Structural analogs, such as 5-(methylsulfonyl)nicotinic acid (CAS 893723-59-6), highlight the versatility of sulfur-based modifications. Oxidation of the methylsulfanyl group to a sulfone increases polarity and hydrogen-bonding capacity, altering biological activity.

Properties

IUPAC Name

5-methyl-6-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJARNLNPHKLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 3,5-Dimethylpyridine Derivatives

Overview:
The predominant industrial and research approach involves oxidizing 3,5-dimethylpyridine or related methylated pyridine compounds to introduce the carboxylic acid functionality at the 5-position, while simultaneously incorporating the methylsulfanyl group at the 6-position.

Process Details:

  • Starting Material: 3,5-dimethylpyridine (or 3,5-lutidine) serves as the precursor, chosen for its methyl groups at the 3 and 5 positions, which are selectively oxidized to carboxylic acids.
  • Oxidizing Agent: Potassium permanganate (KMnO₄) is employed as the oxidant due to its strong oxidative capacity, facilitating the conversion of methyl groups to carboxylic acids under mild conditions.
  • Reaction Conditions:
    • Solvent: Pollution-free water is used to promote environmentally benign processes.
    • Temperature: Maintained between 25°C and 35°C to optimize selectivity and yield.
    • Reaction Time: Typically 15-18 hours, with the addition of KMnO₄ over 4-5 hours to prevent over-oxidation.
  • Post-Reaction Processing:
    • Filtration removes manganese dioxide (MnO₂) by-product.
    • Acidification with concentrated hydrochloric acid (HCl) adjusts pH to approximately 0.3-0.6, facilitating the separation of the target acid from by-products.

Research Findings:
This method achieves high purity (up to 98.5%) of 5-methyl-nicotinic acid, with the process being scalable and environmentally friendly due to water as a solvent and controlled oxidation conditions.

Sulfur Incorporation Strategies

Overview:
The methylsulfanyl group at the 6-position is introduced either prior to or post-oxidation, depending on the specific synthetic route. The key challenge lies in selectively functionalizing the pyridine ring without affecting other methyl groups.

Methodologies:

  • Direct Sulfur Substitution:
    • Using nucleophilic substitution reactions on halogenated pyridine derivatives, where a suitable leaving group at the 6-position is replaced by a sulfanyl group using thiol reagents under catalytic conditions.
  • Pre-Functionalization Approach:
    • Synthesizing a pyridine derivative bearing the methylsulfanyl group beforehand, followed by oxidation to the acid form.

Research Data:
While specific literature on the direct synthesis of 5-methyl-6-methylsulfanyl-nicotinic acid is limited, analogous pathways involve sulfurization of methylated pyridines, with yields influenced by reaction conditions such as temperature, solvent, and sulfur source purity.

Purification and Final Product Isolation

Methodology:

  • Post-oxidation, the crude product undergoes acid-base extraction, leveraging solubility differences under varied pH conditions to separate the target acid from by-products such as pyridine dicarboxylic acids.
  • Recrystallization from ethanol or ethanol-water mixtures yields high-purity product (>99%).
  • Final drying at 60-70°C ensures removal of residual solvents and moisture.

Data Table:

Step Reagents & Conditions Purpose Purity Achieved
Oxidation 3,5-dimethylpyridine + KMnO₄ in water, 25-35°C, 15-18h Convert methyl groups to carboxylic acids ≥98.5%
Acidification Concentrated HCl (pH 0.3-0.6) Separate target acid High purity
Purification Ethanol recrystallization Remove impurities >99%

Research Findings and Data Summary

Methodology Starting Material Oxidant Key Conditions Purity Level Advantages Limitations
Oxidation of methylpyridines 3,5-dimethylpyridine KMnO₄ Mild, water solvent, 25-35°C ≥98.5% Environmentally friendly, scalable By-product separation complexity
Sulfur functionalization Methylated pyridine derivatives Thiol reagents Variable Variable Potential for selective sulfur introduction Less developed, yields vary

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-methylsulfanyl-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Various nucleophiles, DMF, K2CO3

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Methylnicotinic Acid (CAS: 3222-49-9)
  • Structure : Lacks the 6-methylsulfanyl group, containing only a methyl group at position 5.
  • Molecular Formula: C₇H₇NO₂ (MW: 153.14 g/mol).
  • Key Differences :
    • Lower molecular weight and LogP compared to 5-Methyl-6-methylsulfanyl-nicotinic acid due to the absence of the sulfur-containing group.
    • Reduced lipophilicity may limit membrane permeability in biological systems .
6-Hydroxynicotinic Acid
  • Structure : Features a hydroxyl (-OH) group at position 6 instead of methylsulfanyl.
  • Role in Metabolism : Critical intermediate in bacterial degradation pathways of nicotinic acid (e.g., hydroxylation by Bacillus species), leading to ring cleavage and conversion to fumaric acid .
  • Reactivity : The hydroxyl group facilitates oxidative decarboxylation, unlike the more stable methylsulfanyl group in the target compound .
Sulfonyl-Substituted Nicotinic Acids

Examples include 5-(3-(Methylsulfonyl)phenyl)nicotinic acid (CAS: 1261973-40-3) and analogs.

  • Structure : Sulfonyl (-SO₂-) groups on aromatic side chains, unlike the direct pyridine-ring substitution in this compound.
  • Electronic Effects : Sulfonyl groups are strong electron-withdrawing moieties, altering reactivity in electrophilic substitution reactions compared to the electron-donating methylsulfanyl group .
Ester Derivatives: this compound Methyl Ester
  • Structure : Methyl ester of the target compound.

Biological Activity

5-Methyl-6-methylsulfanyl-nicotinic acid is a substituted derivative of nicotinic acid, notable for its potential biological activities. Its structure includes a methyl group at the fifth position and a methylthio group at the sixth position of the pyridine ring, which may influence its interaction with biological systems. This article explores the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C₈H₉NO₂S
  • Molecular Weight : Approximately 185.23 g/mol

The presence of the methylthio group enhances the compound's lipophilicity, which is crucial for its biological activity and interactions with various receptors.

Biological Activities

Research indicates that this compound acts primarily as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play significant roles in neurological processes, including cognition and muscle contraction. The compound's structural similarity to nicotinic acid suggests it may share some biological properties with it, such as involvement in energy metabolism and gene regulation .

Potential Pharmacological Applications

Synthesis Methods

This compound can be synthesized through several chemical reactions involving nicotinic acid derivatives. Common methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes to form acylhydrazones that can be further cyclized to yield nicotinic acid derivatives.
  • Modification of Existing Compounds : Creating derivatives through methylation or substitution reactions to enhance biological activity.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and unique aspects of this compound with related compounds:

Compound NameStructural FeaturesUnique Aspects
Nicotinic AcidBase structure without substituentsFundamental structure for various derivatives
4-Methyl-6-(methylthio)nicotinic AcidMethylthio at position sixVariations in biological activity
5-Methyl-Nicotinic AcidLacks the methylsulfanyl groupPrimarily studied for neuroprotection
5-Ethyl-6-methylsulfanyl-nicotinic AcidEthyl group instead of methylAltered lipophilicity and receptor interaction

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on related nicotinic acid derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that similar compounds might also exhibit effective antimicrobial properties .
  • Molecular Docking Studies : Preliminary molecular docking studies indicate that this compound may have favorable binding affinities for nAChRs, warranting further investigation into its therapeutic potential.
  • Cytotoxicity Assessments : Research has shown that certain derivatives do not exhibit cytotoxic effects on normal cell lines, highlighting their potential safety for therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 5-methyl-6-methylsulfanyl-nicotinic acid with high purity?

  • Methodological Answer : Utilize regioselective methylation and sulfanylation protocols under inert atmospheres (e.g., nitrogen or argon) to minimize oxidation of the thioether group. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents (e.g., DMF/water) is critical to remove unreacted intermediates . Validate purity using HPLC with UV detection at 254 nm and confirm structural integrity via 1H^1H-NMR (e.g., methylsulfanyl protons typically resonate at δ 2.1–2.3 ppm) .

Q. How can researchers address the lack of basic physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points, and use shake-flask methods with buffered aqueous solutions (pH 1–13) to assess solubility. Compare results with structurally analogous nicotinic acid derivatives (e.g., 5-hydroxynicotinic acid, log Pow ≈ 1.2) to infer partitioning behavior . Document deviations from predicted values due to steric effects from the methylsulfanyl group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adopt NIOSH/CEN-compliant PPE, including OV/AG/P99 respirators for aerosolized particles and nitrile gloves for dermal protection. Conduct hazard assessments using SDS templates from reliable sources (e.g., TCI America) and prioritize fume hood use during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the reactivity of the methylsulfanyl group under varying catalytic conditions?

  • Methodological Answer : Employ kinetic isotope effect (KIE) studies and DFT calculations to compare reaction pathways. For example, evaluate whether C–S bond cleavage is influenced by radical intermediates (trapped via EPR spectroscopy) or acid-base catalysis (probed via pH-dependent reaction rates). Cross-reference with analogous pyridine-thioether systems to identify outlier behaviors .

Q. What analytical strategies optimize detection of trace degradation products in stability studies?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes to identify oxidation products (e.g., sulfoxide/sulfone derivatives). Validate method sensitivity via spiked recovery experiments in acetonitrile/water matrices, ensuring detection limits ≤ 0.1% w/w. Calibrate against reference standards synthesized via controlled oxidation (e.g., H2_2O2_2/acetic acid) .

Q. How should researchers design experiments to reconcile conflicting data on the compound’s mutagenic potential?

  • Methodological Answer : Conduct Ames tests (OECD 471) using TA98 and TA100 strains with/without metabolic activation (S9 liver homogenate). Compare results with in silico predictions from QSAR models (e.g., Derek Nexus) and structural alerts for thioether-containing compounds. If contradictions persist, validate via micronucleus assays in mammalian cell lines (e.g., CHO-K1) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of nicotinic acid-binding proteins (e.g., GPR109A). Parameterize the methylsulfanyl group using force fields (e.g., CHARMM) validated for sulfur-containing ligands. Cross-validate predictions with SPR-based binding affinity assays .

Data Analysis and Interpretation

Q. How can researchers systematically address gaps in toxicological data for regulatory submissions?

  • Methodological Answer : Apply read-across strategies using data from structurally similar compounds (e.g., 6-methylsulfanyl-nicotinic acid derivatives) under REACH guidelines. Prioritize in vitro assays (e.g., OECD 429 for skin sensitization) to minimize animal testing. Document uncertainties via weight-of-evidence frameworks .

Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50_{50}/IC50_{50} values. Account for heteroscedasticity via weighted least squares and validate model fit via AIC/BIC metrics. For high-throughput data, apply machine learning (e.g., random forests) to identify confounding variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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